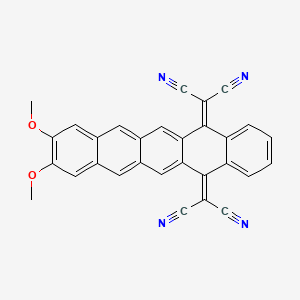
2,2'-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pentacene core, which is substituted with methoxy groups at the 9 and 10 positions, and dicyanoethylene groups at the 5 and 14 positions. The presence of these functional groups imparts distinct electronic and photophysical properties to the compound.
Métodos De Preparación
The synthesis of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 9,10-Dimethoxypentacene: This step involves the methoxylation of pentacene at the 9 and 10 positions using methanol and a suitable catalyst.
Formation of Dicyanoethylene Groups: The next step involves the introduction of dicyanoethylene groups at the 5 and 14 positions of the dimethoxypentacene core. This can be achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and purification techniques.
Análisis De Reacciones Químicas
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pentacene derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized pentacene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of advanced organic materials with unique electronic and photophysical properties.
Biology: It is employed in the development of fluorescent probes for biological imaging, particularly in the near-infrared (NIR) region.
Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and fluorescence resonance energy transfer (FRET). These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile can be compared with other similar compounds, such as:
2,2’-(Anthracene-9,10-diylidene)dimalononitrile: This compound has a similar dicyanoethylene substitution but with an anthracene core instead of a pentacene core.
2,2’-(9,10-Dimethoxyanthracene-5,14-diylidene)dipropanedinitrile: This compound has both methoxy and dicyanoethylene substitutions but with an anthracene core.
The uniqueness of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile lies in its pentacene core, which imparts distinct electronic properties and enhances its applicability in various scientific fields.
Propiedades
Número CAS |
185739-92-8 |
|---|---|
Fórmula molecular |
C30H16N4O2 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-[14-(dicyanomethylidene)-9,10-dimethoxypentacen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C30H16N4O2/c1-35-27-11-19-7-17-9-25-26(10-18(17)8-20(19)12-28(27)36-2)30(22(15-33)16-34)24-6-4-3-5-23(24)29(25)21(13-31)14-32/h3-12H,1-2H3 |
Clave InChI |
YXQUUOWNXPGYDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C3C=C4C(=CC3=CC2=C1)C(=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)

![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
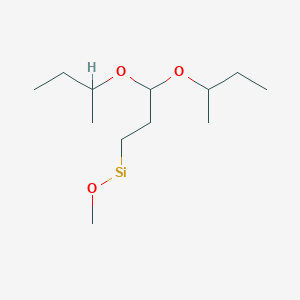
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
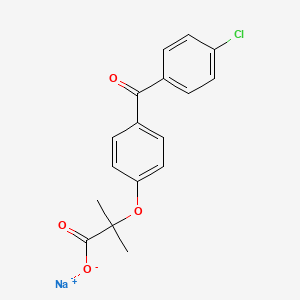

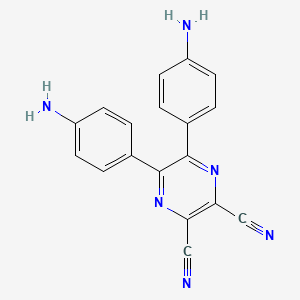
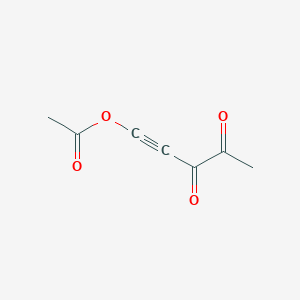
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
